molecular formula C7H4Cl2F5NO2S B1463848 1-Nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene CAS No. 1309569-30-9

1-Nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene

Cat. No. B1463848
CAS RN: 1309569-30-9
M. Wt: 332.07 g/mol
InChI Key: SJKDGWSQHQSZHT-UHFFFAOYSA-N
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Description

1-Nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene, also known as NDFB, is a highly versatile and useful compound. It has the molecular formula C7H4Cl2F5NO2S and a molecular weight of 332.07 g/mol .


Molecular Structure Analysis

The molecular structure of NDFB consists of a benzene ring substituted with a nitro group, a dichloromethyl group, and a pentafluorosulfanyl group .


Chemical Reactions Analysis

The nitro group in NDFB, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position .


Physical And Chemical Properties Analysis

NDFB is a compound with a molecular weight of 332.07 g/mol . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

  • Precursor in Heterocyclic Compound Synthesis : This compound serves as a precursor in the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, through the amination and subsequent reduction of nitro(pentafluorosulfanyl)benzenes (Pastýříková et al., 2012).

  • Intermediate in Vicarious Nucleophilic Substitution : It is utilized in vicarious nucleophilic substitutions (VNS) reactions, facilitating the introduction of different substituents into the benzene ring. VNS of 1-nitro-3-(pentafluorosulfanyl)benzene, for instance, yields a mix of substituted benzenes in good to high yields, indicating its versatility and efficacy in chemical transformations (Beier et al., 2011).

  • Role in Synthesis of Indoles and Oxindoles : The compound is pivotal in the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, showcasing its utility in the creation of complex molecular structures vital in pharmaceuticals and material science (Iakobson et al., 2013a), (Iakobson et al., 2013b).

  • Synthesis of Substituted (Pentafluorosulfanyl)anilines : It is integral in the transformation of primary products to substituted (pentafluorosulfanyl)anilines, further broadening its application in synthetic chemistry (Beier et al., 2011).

properties

IUPAC Name

[3-(dichloromethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F5NO2S/c8-7(9)5-3-4(18(10,11,12,13)14)1-2-6(5)15(16)17/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKDGWSQHQSZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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